molecular formula C24H32OS B14574914 S-(4-Pentylphenyl) 4-hexylbenzene-1-carbothioate CAS No. 61518-80-7

S-(4-Pentylphenyl) 4-hexylbenzene-1-carbothioate

Cat. No.: B14574914
CAS No.: 61518-80-7
M. Wt: 368.6 g/mol
InChI Key: CAIDUKVZXLTUJS-UHFFFAOYSA-N
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Description

S-(4-Pentylphenyl) 4-hexylbenzene-1-carbothioate: is an organic compound that belongs to the class of carbothioates This compound features a benzene ring substituted with a pentyl group and a hexyl group, connected through a carbothioate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Pentylphenyl) 4-hexylbenzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-hexylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the carbothioate by treatment with a thiol reagent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(4-Pentylphenyl) 4-hexylbenzene-1-carbothioate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether, using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioate group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, S-(4-Pentylphenyl) 4-hexylbenzene-1-carbothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, this compound can be used to study the interactions of carbothioates with biological molecules. It may serve as a model compound to understand the behavior of similar structures in biological systems.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a candidate for drug design and synthesis.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of S-(4-Pentylphenyl) 4-hexylbenzene-1-carbothioate involves its interaction with specific molecular targets. The carbothioate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate
  • S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate
  • S-(4-Pentylphenyl) 4-nonylbenzene-1-carbothioate

Comparison: Compared to these similar compounds, S-(4-Pentylphenyl) 4-hexylbenzene-1-carbothioate has a unique balance of hydrophobic and hydrophilic properties due to the specific length of its alkyl chains. This balance can influence its solubility, reactivity, and interactions with other molecules, making it distinct in its applications and behavior.

Properties

CAS No.

61518-80-7

Molecular Formula

C24H32OS

Molecular Weight

368.6 g/mol

IUPAC Name

S-(4-pentylphenyl) 4-hexylbenzenecarbothioate

InChI

InChI=1S/C24H32OS/c1-3-5-7-9-11-20-12-16-22(17-13-20)24(25)26-23-18-14-21(15-19-23)10-8-6-4-2/h12-19H,3-11H2,1-2H3

InChI Key

CAIDUKVZXLTUJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC

Origin of Product

United States

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